

physical properties of 2,2-Dimethylpyrrolidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2-Dimethylpyrrolidine

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An In-depth Technical Guide to the Physical Properties of **2,2-Dimethylpyrrolidine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physical properties of **2,2-dimethylpyrrolidine** (CAS No: 35018-15-6), a heterocyclic amine of growing interest in synthetic chemistry and drug development. Recognizing the current scarcity of experimentally-derived data in public literature, this document serves a dual purpose: to consolidate all known molecular and spectroscopic identifiers and to provide authoritative, field-proven experimental protocols for the precise determination of its core physical characteristics. By focusing on the causality behind experimental choices, this guide empowers researchers to confidently characterize this compound in the laboratory, ensuring data integrity and reproducibility. We present detailed, step-by-step methodologies for determining boiling point, density, refractive index, and solubility, transforming a data gap into a practical opportunity for rigorous scientific inquiry.

Introduction to 2,2-Dimethylpyrrolidine

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.^[1] As a substituted pyrrolidine, **2,2-dimethylpyrrolidine** represents a valuable chiral building block. The gem-dimethyl group at the C2 position introduces significant steric hindrance, which can influence the compound's reactivity, conformational preference, and its interactions within biological systems. This unique

structural feature makes it an attractive starting material for the synthesis of novel chemical entities.

Molecular Structure and Identification

The unambiguous identification of **2,2-dimethylpyrrolidine** is the foundational step for any research endeavor. Its structure consists of a five-membered saturated ring containing one nitrogen atom, with two methyl groups attached to the carbon atom adjacent to the nitrogen.

Caption: Molecular structure of **2,2-dimethylpyrrolidine**.

Accurate identification relies on a combination of its chemical formula and unique identifiers, as summarized in the table below.

Identifier	Value	Source
CAS Number	35018-15-6	PubChem
Molecular Formula	C ₆ H ₁₃ N	PubChem
Molecular Weight	99.17 g/mol	PubChem
IUPAC Name	2,2-dimethylpyrrolidine	PubChem
SMILES	CC1(CCCN1)C	PubChem
InChI	InChI=1S/C6H13N/c1-6(2)4-3-5-7-6/h7H,3-5H2,1-2H3	PubChem
InChIKey	PHODFIDDEBEGCS-UHFFFAOYSA-N	PubChem

Known and Predicted Physical Properties

A thorough literature review reveals a notable absence of experimentally verified data for the primary physical properties of **2,2-dimethylpyrrolidine**. This section addresses this data gap by discussing its expected state, spectroscopic fingerprint, and provides estimations for its core properties based on structural analogues.

State of Matter and Appearance

There are conflicting reports regarding the physical state of **2,2-dimethylpyrrolidine**. Some commercial suppliers list it as a solid, while others describe it as a liquid.^[2] Structurally similar compounds, such as 2-methylpyrrolidine and 2,5-dimethylpyrrolidine, are liquids at room temperature.^[3] It is plausible that **2,2-dimethylpyrrolidine** is a low-melting solid or a liquid, often appearing as a colorless to pale yellow substance with a characteristic amine odor.^[4]

Spectroscopic Profile

While quantitative physical data is scarce, the identity of **2,2-dimethylpyrrolidine** can be unequivocally confirmed using standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR): ^1H NMR is expected to show distinct signals for the two methyl groups, the three methylene (CH_2) groups on the pyrrolidine ring, and the N-H proton. ^{13}C NMR will show signals for the quaternary carbon, the three methylene carbons, and the two equivalent methyl carbons.
- Infrared (IR) Spectroscopy: The IR spectrum should feature a characteristic N-H stretching vibration for the secondary amine, typically in the range of $3300\text{-}3500\text{ cm}^{-1}$. C-H stretching vibrations will appear just below 3000 cm^{-1} .
- Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a molecular ion (M^+) peak at $\text{m/z} = 99$, corresponding to its molecular weight.

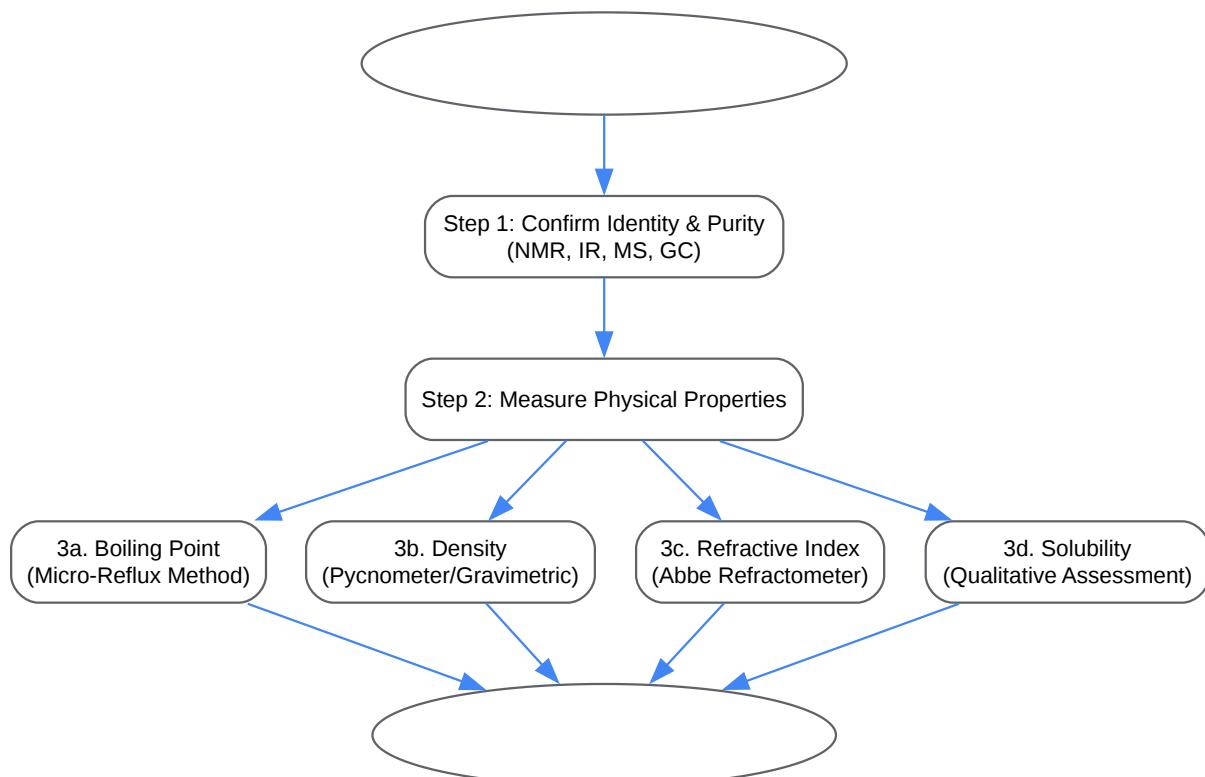
Core Physical Properties: A Data Gap Analysis

As of this writing, key physical properties such as boiling point, density, and refractive index for **2,2-dimethylpyrrolidine** are not consistently reported in major chemical databases.^[5] To provide a functional baseline for researchers, the following table includes estimated values derived from structurally related isomers. These values must be considered provisional and require experimental verification.

Physical Property	Estimated Value	Basis for Estimation / Notes
Boiling Point	~100-110 °C	Based on isomers like 2,5-dimethylpyrrolidine (105-106 °C) and 2-methylpyrrolidine (98-100 °C).[3] The gem-dimethyl group may slightly alter intermolecular forces.
Density	~0.81-0.84 g/mL at 25 °C	Based on isomers like 2,5-dimethylpyrrolidine (0.81 g/mL) and 2-methylpyrrolidine (0.834 g/mL).[3]
Refractive Index (n^{20}/D)	~1.43-1.44	Based on 2-methylpyrrolidine (1.435-1.437).[3]
Solubility	Soluble in organic solvents; moderately soluble in water.[4]	The polar N-H group allows for hydrogen bonding with water, while the hydrocarbon backbone ensures solubility in common organic solvents.[4] [6]

Authoritative Experimental Protocols for Physical Property Determination

Given the data gap, the ability to experimentally determine these physical properties is paramount. The following section provides a trusted workflow and detailed protocols for the comprehensive characterization of a research sample of **2,2-dimethylpyrrolidine**.

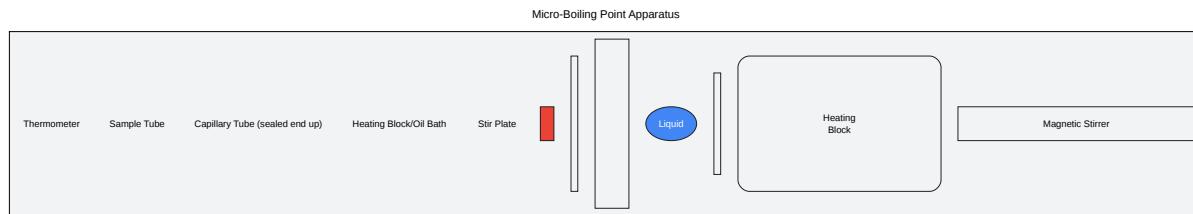


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Caption: Workflow for the physical characterization of **2,2-dimethylpyrrolidine**.

Protocol for Boiling Point Determination (Micro Method)

For valuable research compounds available in small quantities, a micro-boiling point determination is the preferred method as it is accurate and sample-sparing. The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure.



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Caption: Diagram of a micro-boiling point determination setup.

Methodology:

- Preparation: Place approximately 0.5 mL of **2,2-dimethylpyrrolidine** into a small test tube or sample tube.
- Capillary Insertion: Take a melting point capillary tube and seal one end using a flame. Place the capillary tube into the sample tube with the open end down.
- Assembly: Attach the sample tube to a thermometer using a rubber band or wire. The bottom of the sample tube should be level with the thermometer bulb.
- Heating: Suspend the assembly in a heating block or an oil bath. Heat the apparatus gradually, approximately 2-3 °C per minute.

- Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. This occurs as trapped air and then the sample's vapor expand.
- Equilibrium: Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the vapor pressure inside the capillary has exceeded the atmospheric pressure.
- Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. At this moment, the vapor pressure of the substance is equal to the atmospheric pressure.

Protocol for Density Measurement

Density is a fundamental property defined as mass per unit volume. Its measurement requires precise determination of both quantities and is temperature-dependent.

Methodology:

- Equipment: Use a calibrated analytical balance and a graduated cylinder or, for higher precision, a pycnometer.
- Mass Measurement: Carefully weigh a clean, dry 10 mL graduated cylinder on the analytical balance and record its mass (m_1).
- Volume Measurement: Add approximately 5-10 mL of **2,2-dimethylpyrrolidine** to the graduated cylinder. Record the exact volume (V) by reading the bottom of the meniscus.
- Combined Mass: Weigh the graduated cylinder containing the liquid and record the combined mass (m_2).
- Temperature: Measure and record the temperature (T) of the liquid, as density varies with temperature.
- Calculation: Calculate the density (ρ) using the formula: $\rho = (m_2 - m_1) / V$
- Reporting: Report the density in g/mL along with the temperature at which it was measured (e.g., $\rho = X.XXX$ g/mL at 25 °C). For high accuracy, repeat the measurement three times and

report the average.

Protocol for Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property useful for identifying a pure liquid and assessing its purity.

Methodology:

- Instrument: Use a calibrated Abbe refractometer.
- Temperature Control: Ensure the refractometer's prisms are at a constant, known temperature (typically 20.0 °C) using a circulating water bath.
- Sample Application: Place 2-3 drops of **2,2-dimethylpyrrolidine** onto the surface of the lower prism.
- Measurement: Close the prisms. Look through the eyepiece and turn the adjustment knob until the light and dark fields are sharply focused and meet at the crosshairs.
- Reading: Read the refractive index value from the instrument's scale.
- Cleaning: Clean the prism surfaces thoroughly with a soft tissue and an appropriate solvent (e.g., ethanol or acetone) immediately after the measurement.
- Reporting: Report the refractive index with the temperature and the wavelength of light used (e.g., n^{20}/D , where 20 is the temperature in Celsius and D refers to the sodium D-line at 589 nm).

Protocol for Assessing Solubility

A qualitative assessment of solubility in a range of solvents provides valuable information for its use in reactions and formulations.

Methodology:

- Solvent Selection: Prepare a set of test tubes or vials with 1 mL of various solvents (e.g., water, ethanol, acetone, toluene, hexane, diethyl ether).
- Sample Addition: To each tube, add **2,2-dimethylpyrrolidine** dropwise (approximately 0.1 mL), while agitating or vortexing.
- Observation: Observe if the sample dissolves completely to form a clear, homogeneous solution. Note if the solution is cloudy, forms a separate layer, or remains undissolved.
- Classification:
 - Soluble/Miscible: Forms a clear, homogeneous solution.
 - Partially Soluble: The solution is cloudy or a significant amount dissolves but some remains undissolved.
 - Insoluble: The sample does not dissolve and remains as a separate phase.

Safety, Handling, and Storage

Proper handling of **2,2-dimethylpyrrolidine** is essential for laboratory safety. Based on aggregated GHS data, the compound and its hydrochloride salt present several hazards.

- Hazards: Harmful if swallowed. The hydrochloride salt is reported to cause severe skin burns and eye damage.^[7] As a secondary amine, it should be treated as corrosive and an irritant.
- Handling:
 - Work in a well-ventilated chemical fume hood.^[8]
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
 - Avoid breathing vapors.^[8]
 - Keep away from heat, sparks, and open flames.

- Storage: Store in a tightly closed container in a cool, dry place.[2] A recommended storage temperature is between 2-8 °C.[2]

Conclusion

2,2-Dimethylpyrrolidine is a structurally distinct heterocyclic amine with clear potential as a building block in chemical synthesis. While there is a significant gap in the publicly available, experimentally-determined physical property data for this compound, its identity can be rigorously confirmed through standard spectroscopic methods. This guide provides a robust framework for researchers, detailing authoritative protocols for the experimental determination of its boiling point, density, refractive index, and solubility. By adhering to these methodologies, scientists and drug development professionals can generate reliable, high-quality data, ensuring the integrity of their research and paving the way for the successful application of this versatile molecule.

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- To cite this document: BenchChem. [physical properties of 2,2-Dimethylpyrrolidine]. BenchChem, [2026]. [Online PDF]. Available at:

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